
5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C10H10INO3 and its molecular weight is 319.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone is a compound of significant interest in medicinal chemistry, particularly due to its potential antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a core oxazolidinone structure, which is known for its role in antibiotic activity. The presence of the hydroxymethyl and iodine substituents on the phenyl ring enhances its biological interactions.
The primary mechanism of action for oxazolidinones, including this compound, involves inhibition of bacterial protein synthesis. This is achieved through binding to the 23S rRNA of the 50S ribosomal subunit, disrupting the formation of functional ribosomes necessary for protein synthesis. This action is similar to that of linezolid, a well-known oxazolidinone antibiotic.
Antibacterial Properties
Recent studies have demonstrated that derivatives of oxazolidinones exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown effectiveness against multi-drug resistant strains. In one study, modifications at the C5-side chain resulted in compounds with minimum inhibitory concentrations (MIC) less than 1 µg/mL, showcasing their potential as effective antibacterial agents .
Table 1: Comparative Antibacterial Activity
Compound | MIC (µg/mL) | Target Bacteria | Reference |
---|---|---|---|
This compound | < 1 | Staphylococcus aureus | |
Linezolid | 2 | Staphylococcus aureus | |
Compound A | < 1 | Escherichia coli | |
Compound B | < 1 | Streptococcus pneumoniae |
Case Studies and Research Findings
In a detailed investigation into the structure-activity relationships (SAR) of oxazolidinones, several derivatives were synthesized and evaluated for their antibacterial efficacy. Notably, compounds with specific side chains exhibited significantly enhanced potency compared to linezolid. The incorporation of hydrogen bond donors (HBD) and acceptors (HBA) was found to improve ligand-receptor interactions, thus increasing antibacterial activity .
In Vivo Studies
Further studies involving animal models have indicated that selected derivatives maintain metabolic stability in vivo and display low toxicity profiles. For example, compounds derived from the oxazolidinone class were tested in mice liver microsomes, showing promising results in terms of metabolic stability and minimal inhibition of CYP450 enzymes .
Wissenschaftliche Forschungsanwendungen
Structure and Synthesis
5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone features a five-membered heterocyclic structure with a hydroxymethyl group and a 4-iodophenyl substituent. The synthesis typically involves the reaction of L-serine with 4-iodophenylacetaldehyde, followed by cyclization under specific conditions. This method has been optimized to ensure efficient production for research purposes.
Scientific Research Applications
1. Medicinal Chemistry
The compound is primarily investigated for its antibacterial properties. Oxazolidinones, including this compound, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Research indicates that derivatives of this compound can be effective against various Gram-positive bacteria, including resistant strains .
2. Antibacterial Activity
A significant study evaluated the antibacterial activity of several oxazolidinone derivatives against a panel of Gram-positive and Gram-negative bacteria. Notably, compounds derived from this compound exhibited superior activity compared to established antibiotics like linezolid. For instance, modifications to the side chain of these compounds resulted in enhanced potency against multidrug-resistant strains .
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | <1 | Highly potent against resistant strains |
Linezolid | 2 | Standard reference |
3. Molecular Docking Studies
Molecular docking studies have demonstrated that this compound effectively binds to the bacterial ribosome, inhibiting protein synthesis. The binding interactions are believed to be enhanced by the unique structural features of the compound, which may lead to improved efficacy compared to other oxazolidinones .
Case Studies
Case Study 1: Antibacterial Evaluation
In a study assessing the antibacterial efficacy of various oxazolidinones, this compound was tested against multiple bacterial strains. The results indicated that this compound had a minimum inhibitory concentration (MIC) of less than 1 µg/mL against resistant strains, showcasing its potential as an effective therapeutic agent .
Case Study 2: Structure–Activity Relationship Analysis
Research focused on modifying the C5-side chain of oxazolidinones revealed that certain modifications significantly increased antibacterial activity. For example, specific side chains led to enhanced hydrogen bonding interactions with bacterial ribosomal RNA, which were crucial for improved binding affinity and potency .
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO3/c11-7-1-3-8(4-2-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECRHMULLZOXQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)I)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401776 |
Source
|
Record name | 5-(Hydroxymethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84460-41-3 |
Source
|
Record name | 5-(Hydroxymethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.